Sodium 4-amino-m-xylene-5-sulphonate
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Overview
Description
Sodium 4-amino-m-xylene-5-sulphonate, also known as 4-AMS or AMS, is a synthetic dye used extensively in various industries such as textiles, paper, food, and cosmetics. It is an anionic surfactant used in liquid detergent, heavy-duty cleaning, wax stripping, dishwashing detergent formulations, mining flotation, and textile applications . It functions as a solubilizer, coupling agent, and cloud point depressant .
Synthesis Analysis
The synthesis of this compound involves sulfonylation, a process that forms sulfonates . Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Molecular Structure Analysis
The molecular formula of this compound is C8H10NNaO3S . It has a molecular weight of 223.23 g/mol .Physical and Chemical Properties Analysis
This compound has a boiling point of 100°C, a cloud point of -5°C, and a density at 25°C of 1.16 g/ml . It has a flash point of >94°C and is in liquid form at 25°C .Scientific Research Applications
Polymer Chemistry Applications
Sulphonated Poly(aryl-ether-ether-ketone) (SPEEK) Synthesis : Sodium salts of sulphonated poly(aryl-ether-ether-ketone) (SPEEK) demonstrate excellent thermal stability and are used in high-performance polymer applications. The sodium sulphonate versions of these polymers, obtained through sulphonation, show significant changes in properties such as glass transition temperature and water uptake, which are crucial for their application in membranes and high-temperature resistant materials (Bailly et al., 1987).
Conducting Polymer Composites : Sodium p-toluenesulphonate has been used as a dopant in the synthesis of novel conducting composites such as sulphur-polypyrrole for rechargeable lithium batteries. These materials exhibit improved electrical conductivity, capacity, and cycle durability, showcasing the role of sodium sulphonates in enhancing the performance of energy storage materials (Wang et al., 2006).
Environmental and Energy Applications
CO2 Capture : Sodium aliphatic diamine sulphonate (NaADS) mixed with alkanolamines like piperazine and diethylenetriamine demonstrates efficacy in CO2 capture, pointing towards its potential application in reducing greenhouse gas emissions. This combination has shown to capture CO2 effectively in continuous modes using rotating packed beds, highlighting an innovative approach to CO2 sequestration (Chen et al., 2018).
Fuel Cell Applications : The synthesis and characterization of novel sulfonated polyimides using sodium 2-(2, 3-bis (4-aminophenyl) propyl) benzenesulphonate for fuel cell applications underscore the importance of sodium sulphonates in developing high-performance materials for energy conversion. These materials exhibit high proton conductivity and thermal stability, making them suitable for use as polymer electrolyte membranes in fuel cells (Liaqat et al., 2018).
Analytical Chemistry Applications
Micro-Identification of Isomers : Sodium sulphonate derivatives have been utilized for the micro-identification of isomeric xylenes, showcasing their application in analytical chemistry for identifying and distinguishing between chemical compounds based on their physical and chemical properties (Migita, 1928).
Mechanism of Action
Properties
CAS No. |
64501-85-5 |
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Molecular Formula |
C8H11NNaO3S |
Molecular Weight |
224.23 g/mol |
IUPAC Name |
sodium;2-amino-3,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C8H11NO3S.Na/c1-5-3-6(2)8(9)7(4-5)13(10,11)12;/h3-4H,9H2,1-2H3,(H,10,11,12); |
InChI Key |
ITXVLCSEWYNJER-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)[O-])N)C.[Na+] |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)O)N)C.[Na] |
64501-85-5 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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